2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane
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Overview
Description
Norbornenylethyltrichlorosilane is a chemical compound with the CAS number 14319-64-3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
Norbornenylethyltrichlorosilane has a molecular formula of C7H9Cl3Si and a molecular weight of 227.59g/mol . It contains a total of 27 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, and 1 six-membered ring .
Physical and Chemical Properties Analysis
Norbornenylethyltrichlorosilane is a chemical compound with a molecular formula of C7H9Cl3Si and a molecular weight of 227.59g/mol . Unfortunately, detailed physical and chemical properties are not available.
Scientific Research Applications
1. Enhancement of Interfacial Adhesion in Glass Fiber Reinforced Polymers
Norbornenylethyltrichlorosilane (TCS) has been found to enhance interfacial adhesion in glass fiber reinforced polymers. A study by Cui and Kessler (2012) showed that TCS-treated fibers exhibited a 50% increase in interfacial shear strength compared to untreated fibers, indicating improved interfacial interactions at the glass/matrix interface. This suggests its potential use in reinforcing materials for better mechanical properties (Cui & Kessler, 2012).
2. Hydrolysis and Characterization of Norbornylsilasesquioxanes
Norbornenylethyltrichlorosilane undergoes hydrolysis to yield norbornylsilasesquioxanes, as shown in a study by Hambley, Maschmeyer, and Masters (1992). This process involves the slow hydrolysis of norbornyltrichlorosilane, leading to compounds with potential applications in surface chemistry and material science (Hambley, Maschmeyer, & Masters, 1992).
3. In Vivo Tumor Targeting with Norbornenyl-poly(ethylene oxide) Nanoparticles
Norbornenyl-poly(ethylene oxide) nanoparticles, prepared via ring-opening metathesis polymerization (ROMP) of norbornenylethyltrichlorosilane, have shown high selectivity for tumor targeting in vivo. These nanoparticles demonstrate potential as drug delivery systems, especially for cancers with limited therapeutic solutions (Gueugnon et al., 2013).
4. Synthesis and Application in Thiol-ene Polymerization
Norbornenylethyltrichlorosilane can be used in the synthesis of silic acid esters and their subsequent crosslinking through thiol-ene polymerization. This process yields polymers with potential in various applications, such as materials science and coatings (Moszner, Schöb, & Rheinberger, 1996).
5. Application in Polymer Microstructure and Thermal Properties
The use of norbornenylethyltrichlorosilane in the synthesis of ethylene/norbornene copolymers has been studied for its influence on the thermal properties of these materials. The composition and microstructure of these copolymers are crucial in determining their thermal behavior, which is significant for applications in materials science and engineering (Forsyth et al., 2001).
Safety and Hazards
When handling Norbornenylethyltrichlorosilane, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNNCNXYMELRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968913 |
Source
|
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54076-73-2 |
Source
|
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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